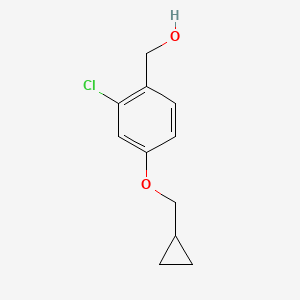

(2-Chloro-4-cyclopropylmethoxyphenyl)-methanol

Übersicht

Beschreibung

(2-Chloro-4-cyclopropylmethoxyphenyl)-methanol is a useful research compound. Its molecular formula is C11H13ClO2 and its molecular weight is 212.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Aryl Cations from Aromatic Halides

The study by Protti et al. (2004) explores the photochemistry of aromatic halides, such as 4-chlorophenol and 4-chloroanisole, in various solvents. This research is significant for understanding the generation and reactivity of aryl cations, which are crucial intermediates in organic synthesis. The findings demonstrate that heterolysis in alcohols can provide a convenient route to aryl cations, leading to the arylation of pi nucleophiles. This process involves Wagner-Meerwein hydride and alkyl migrations, highlighting the cationic mechanism of addition to alkenes. The study provides insights into the photogeneration and reactivity of 4-hydroxy(methoxy)phenyl cation, offering potential applications in the synthesis of arylated products (Protti, Fagnoni, Mella, & Albini, 2004).

Lewis-Acid-Catalyzed Reactions

Yao et al. (2009) investigated the BF3·OEt2-catalyzed reactions of bis(4-methoxyphenyl)methanol with cyclopropanes, leading to the formation of polysubstituted cyclopentenes and other products. This research is notable for its mild reaction conditions and moderate to good yields, highlighting the versatility of Lewis-acid-catalyzed reactions in organic synthesis. The study's results on the reactions of various methylenecyclopropanes provide valuable insights into the synthesis of cyclopentene derivatives, contributing to the field of synthetic chemistry (Yao, Shi, & Shi, 2009).

Gram-Scale Synthesis via Palladium-Catalyzed C-H Halogenation

Sun et al. (2014) presented a comparative study of traditional methods and palladium-catalyzed iterative C-H halogenation reactions for preparing (6-amino-2-chloro-3-fluorophenyl)methanol. The research highlights the advantages of the C-H functionalization strategy, such as milder reaction conditions, higher yields, better selectivity, practicality, and high chemical diversity. This study offers significant contributions to the field of organic synthesis, especially in the context of gram-scale synthesis of multi-substituted arenes (Sun, Sun, & Rao, 2014).

Wirkmechanismus

Target of Action

The primary target of (2-Chloro-4-cyclopropylmethoxyphenyl)-methanol is eIF4E , a protein involved in the initiation of protein synthesis . This compound inhibits the activity of eIF4E, thereby affecting the protein synthesis process .

Mode of Action

This compound interacts with eIF4E, inhibiting its activity This interaction disrupts the normal function of eIF4E, leading to changes in protein synthesis

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of eIF4E and the subsequent disruption of protein synthesis . The specific effects would depend on the particular proteins affected, which could vary depending on the cell type and physiological context.

Eigenschaften

IUPAC Name |

[2-chloro-4-(cyclopropylmethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c12-11-5-10(4-3-9(11)6-13)14-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLNOXKLMCHQBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=C(C=C2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

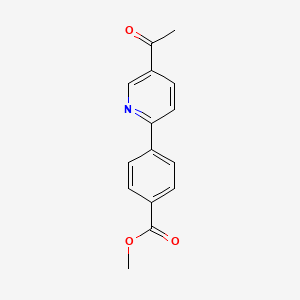

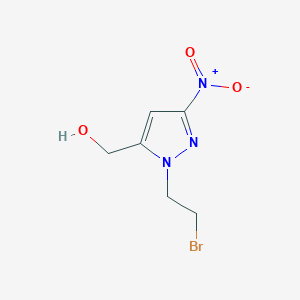

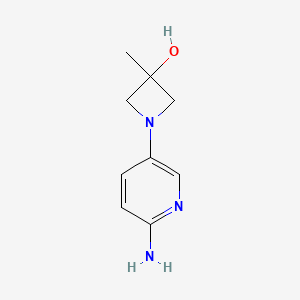

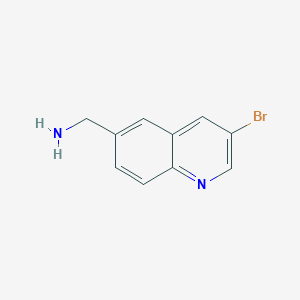

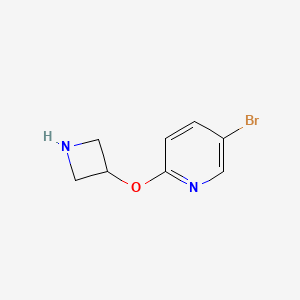

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

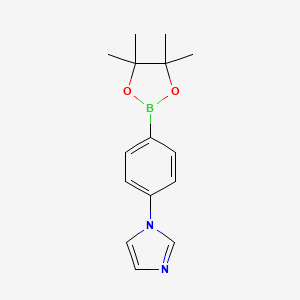

![2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1400504.png)

amine](/img/structure/B1400505.png)